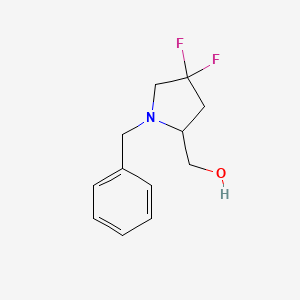

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol

Description

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |

InChI Key |

PXQLZEMKQFOLDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC1(F)F)CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol generally follows a multi-step sequence involving:

- Formation of the pyrrolidine ring with appropriate substitution

- Introduction of geminal difluoro groups at the 4-position

- Installation of the benzyl group on the nitrogen atom

- Functionalization at the 2-position to obtain the hydroxymethyl group

Several approaches have been reported in the literature, often starting from substituted pyrrolidinones or pyrrolidine precursors.

Fluorination Using DAST (Diethylaminosulfur Trifluoride)

A prominent method for introducing the geminal difluoro substituents at the 4-position involves the use of DAST, a fluorinating reagent capable of converting carbonyl groups to difluoromethylene groups.

Procedure Example : Starting from tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate, DAST was added dropwise in dichloromethane at 0°C. The reaction was stirred initially for 1.5 hours; however, incomplete conversion necessitated additional DAST and prolonged stirring at room temperature for up to 70 hours. The reaction was quenched with saturated sodium bicarbonate and extracted to isolate the difluorinated product in 57% yield.

Key Notes : The fluorination step requires careful control of temperature and reagent stoichiometry. Extended reaction times may be necessary for complete conversion. Workup involves aqueous bicarbonate washes and drying over magnesium sulfate.

Summary Table of Preparation Methods

Analytical and Purification Notes

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzyl group or other functional groups present in the molecule.

Substitution: The fluorine atoms and hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid derivatives.

Reduction: Formation of reduced benzyl derivatives or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

The applications of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol, particularly its tosylate form, are primarily in scientific research, specifically in vitro studies. This compound, with the molecular formula and a molecular weight of 381.4 g/mol, is often used as a research compound.

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol tosylate

- IUPAC Name The IUPAC name is .

- Molecular Formula Its molecular formula is .

- Molecular Weight The molecular weight is 381.4 g/mol.

- Purity Typically has a purity of 95%.

Research Applications

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol tosylate is suitable for various research applications. It's used in experiments conducted in controlled laboratory settings using cells or tissues.

Important Information and Disclaimers

The information about the compound provided by BenchChem is intended for informational purposes only. Products are specifically designed for in-vitro studies, conducted outside of living organisms. These products are not classified or approved as drugs for preventing, treating, or curing any medical conditions and should not be introduced into humans or animals.

Mechanism of Action

The mechanism of action of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The benzyl group and hydroxymethyl group may also contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol tosylate: A salt form with similar structural features.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, such as pyrrolizines and pyrrolidine-2-one.

Uniqueness

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. For instance, derivatives with pyrrolidine structures have shown significant inhibition against DPP-IV, suggesting that (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol may possess similar properties .

- Binding Affinity : The compound's structure suggests potential interactions with various receptors and enzymes due to the presence of polar functional groups. The hydroxymethyl group likely facilitates hydrogen bonding, enhancing binding affinity to target proteins .

Pharmacological Properties

Research indicates that compounds similar to (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol exhibit favorable pharmacokinetic properties:

- Oral Bioavailability : Compounds in the same class have demonstrated high oral bioavailability in preclinical studies, making them suitable candidates for therapeutic applications .

- Selectivity : The introduction of difluoromethyl groups has been associated with improved selectivity towards specific biological targets, which may reduce off-target effects and enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol:

- DPP-IV Inhibition Study :

- Antitumor Activity :

- Pharmacokinetic Assessment :

Data Table: Biological Activity Summary

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol | Dipeptidyl Peptidase IV | TBD | Potential inhibitor |

| Related Pyrrolidine Derivative | Dipeptidyl Peptidase IV | 13 | High potency; selective |

| Benzyl-substituted Pyrrolidine | Cancer Cell Lines | TBD | Induces apoptosis; potential anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.